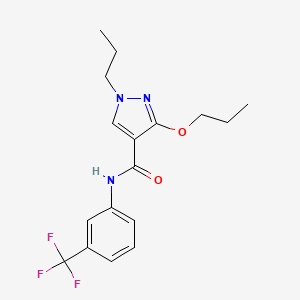

3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-propoxy-1-propyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O2/c1-3-8-23-11-14(16(22-23)25-9-4-2)15(24)21-13-7-5-6-12(10-13)17(18,19)20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVAULSMACINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the propoxy and propyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

Attachment of the trifluoromethylphenyl group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted aryl halide.

Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine or amide-forming reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Research indicates that compounds with a pyrazole backbone exhibit significant anti-cancer activity. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. For instance, studies have shown that pyrazole derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGF-R2), which is crucial for angiogenesis in tumors .

Anti-Inflammatory Effects

The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory process. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in reducing inflammation .

Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases. The inhibition of phospholipase A2 has been identified as a potential mechanism through which these compounds exert their protective effects on neuronal cells .

Case Study 1: Inhibition of Tumor Growth

A study conducted on a series of pyrazole derivatives, including 3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, demonstrated significant inhibition of tumor cell proliferation in vitro. The IC50 values were determined using various cancer cell lines, with results indicating a dose-dependent response .

Case Study 2: Anti-inflammatory Activity Assessment

In vivo experiments using animal models showed that administration of this compound significantly reduced inflammatory markers compared to control groups. Histological analysis revealed decreased leukocyte infiltration in tissues treated with the compound, supporting its potential application as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of 3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Carboxamide Derivatives

Structural Modifications and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related pyrazole carboxamides:

Key Observations:

Substituent Effects on Lipophilicity: The propyl and propoxy groups in the target compound enhance lipophilicity compared to analogs with smaller substituents (e.g., methyl or hydroxy groups in ). This may improve membrane permeability but could also increase metabolic stability risks . The trifluoromethyl group, common in the target compound and , is known to enhance binding affinity to hydrophobic pockets in biological targets (e.g., androgen receptors in prostate cancer) .

Biological Activity Trends: Morpholino-containing derivatives (e.g., ) exhibit antimicrobial and antimalarial activities, suggesting that electron-rich aromatic substituents may favor interactions with microbial targets.

Pharmacological and Toxicological Profiles

Activity Against Enzalutamide-Resistant Prostate Cancer ():

The compound in shares the trifluoromethylphenyl carboxamide moiety with the target compound but includes a hydroxy-methylpropanamide chain. This structural feature enables potent antagonism of androgen receptor variants responsible for drug resistance, highlighting the importance of polar groups (e.g., hydroxy) in modulating receptor interactions.

Antimicrobial and Antimalarial Activities ():

- Compounds with methylthio and arylideneamino groups (e.g., ) show broad-spectrum antimicrobial activity, likely due to interference with bacterial folate synthesis or fungal ergosterol biosynthesis.

Toxicity Considerations ():

- Pyrazole derivatives with trifluoromethyl or chlorophenyl groups (e.g., fluxapyroxad in ) are associated with liver and gastrointestinal toxicity in repeated-dose studies.

Biologische Aktivität

The compound 3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide (CAS Number: 1013765-57-5) is a member of the pyrazole family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Properties

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1013765-57-5 |

| Molecular Formula | C17H20F3N3O2 |

| Molecular Weight | 355.35 g/mol |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism often involves the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor).

Case Study: EGFR Inhibition

A related study demonstrated that certain pyrazole derivatives exhibited IC50 values in the nanomolar range against EGFR, suggesting that modifications to the pyrazole structure can enhance its anticancer efficacy. For example, a compound with a trifluoromethyl group showed improved binding affinity to the EGFR active site compared to traditional inhibitors like gefitinib .

Antimicrobial Activity

In addition to anticancer effects, pyrazole compounds have also been evaluated for antimicrobial properties. A study focused on small Schiff base molecules highlighted that certain pyrazoles disrupted biofilms of pathogenic bacteria, indicating potential applications in treating infections resistant to conventional antibiotics .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzyme Activity : Many pyrazoles act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.

- Receptor Modulation : The compound may modulate receptor activity, particularly those involved in cancer cell signaling.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of multiple cancer cell lines at micromolar concentrations. The specific IC50 values and the corresponding mechanisms are still under investigation but suggest a promising therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents, such as the trifluoromethyl group in this compound, significantly influence its pharmacological profile.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased potency against EGFR |

| Propoxy Group | Improved solubility and stability |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be refined to improve yield?

- Methodological Answer : Synthesis typically involves multi-step processes starting with pyrazole core formation. For analogs, condensation reactions (e.g., using 1,5-diarylpyrazole templates) are common. Reaction optimization includes temperature control (e.g., 80°C in N,N-dimethylacetamide for ester intermediates), base selection (e.g., K₂CO₃ for deprotonation), and purification via silica chromatography . Adjusting stoichiometry of propylating agents (e.g., 1-chloro-2-methylpropane) and protecting groups for the trifluoromethylphenyl moiety can minimize side products .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Identify protons on the pyrazole ring (δ 6.5–8.5 ppm for aromatic protons), propoxy/propyl chains (δ 0.9–1.6 ppm for CH₃/CH₂), and trifluoromethyl group (δ -60 ppm in ¹⁹F-NMR) .

- LC-MS : Verify molecular ion peaks (e.g., m/z ~400–450 for [M+H]⁺) and fragmentation patterns to confirm substituents like the trifluoromethylphenyl group .

Q. What in vitro assays are suitable for initial biological activity screening (e.g., kinase inhibition, cytotoxicity)?

- Methodological Answer : Use cell-based assays such as MTT for cytotoxicity (e.g., IC₅₀ determination in cancer cell lines) or fluorescence-based kinase inhibition assays. For analogs, mTOR/p70S6K inhibition and autophagy induction (via LC3-II/Beclin-1 markers) have been validated . Dose-response curves and positive controls (e.g., rapamycin for autophagy) are critical .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies:

- Solubility enhancement : Co-solvent systems (e.g., PEG-400) or prodrug design .

- Metabolic profiling : Use liver microsomes or CYP enzyme assays to identify degradation pathways .

- Pharmacodynamic markers : Correlate target engagement (e.g., mTOR inhibition) with tissue-specific effects using Western blotting .

Q. What computational approaches aid in predicting binding interactions between this compound and its molecular targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., mTOR kinase). Focus on hydrogen bonding with pyrazole carbonyl and hydrophobic contacts with trifluoromethylphenyl groups .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. How can regioselectivity challenges during pyrazole functionalization (e.g., propylation) be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.